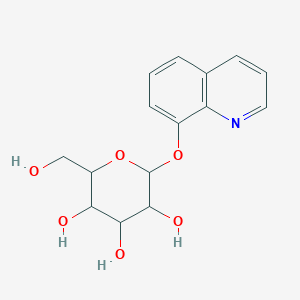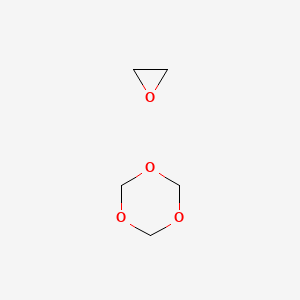
oxirane;1,3,5-trioxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxirane: and 1,3,5-trioxane are two distinct chemical compounds with unique structures and properties. . It is the simplest epoxide and is highly reactive due to the strain in its ring structure. On the other hand, 1,3,5-trioxane is a cyclic trimer of formaldehyde, consisting of a six-membered ring with alternating carbon and oxygen atoms . It is a white, highly water-soluble solid with a chloroform-like odor.
Preparation Methods
Oxirane
Oxirane can be synthesized through several methods:
Epoxidation of Alkenes: This is the most common method, where an alkene reacts with a peracid (e.g., peracetic acid) to form oxirane.
Industrial Production: Industrially, oxirane is produced by the catalytic oxidation of ethylene in the presence of a silver catalyst.
1,3,5-Trioxane
1,3,5-Trioxane is typically prepared by the acid-catalyzed cyclic trimerization of formaldehyde in concentrated aqueous solution . Sulfuric acid is commonly used as the catalyst in this process .
Chemical Reactions Analysis
Oxirane
Oxirane undergoes various chemical reactions due to its strained ring structure:
Ring-Opening Reactions: These reactions involve nucleophiles such as alcohols, amines, and thiols attacking the oxirane ring, leading to the formation of glycols, amino alcohols, and thiol alcohols.
Oxidation and Reduction: Oxirane can be oxidized to form carbonyl compounds or reduced to form alcohols.
1,3,5-Trioxane
1,3,5-Trioxane can undergo thermal-oxidative degradation, leading to the formation of formaldehyde and other by-products . It can also participate in polymerization reactions to form polyoxymethylene plastics .
Scientific Research Applications
Oxirane
Oxirane is widely used in organic synthesis and industry:
Chemical Intermediates: It serves as an intermediate in the production of ethylene glycol, detergents, and other important compounds.
Pharmaceuticals: Oxirane derivatives are used in the synthesis of various pharmaceuticals due to their reactivity.
1,3,5-Trioxane
1,3,5-Trioxane has several applications:
Polyoxymethylene Plastics: It is a precursor for the production of polyoxymethylene plastics, which are used in various industrial applications.
Formaldehyde Source: It is used as a source of anhydrous formaldehyde in laboratory settings.
Mechanism of Action
Oxirane
The mechanism of action of oxirane involves its highly strained ring structure, which makes it susceptible to nucleophilic attack. This leads to ring-opening reactions that form various products depending on the nucleophile involved .
1,3,5-Trioxane
1,3,5-Trioxane can decompose to release formaldehyde, which can then participate in various chemical reactions. The stabilization process involves suppressing the thermal-oxidative destruction of trioxane to prevent the formation of free radicals and other by-products .
Comparison with Similar Compounds
Oxirane
Similar compounds to oxirane include:
Aziridine: A three-membered ring containing nitrogen instead of oxygen.
Thiirane: A three-membered ring containing sulfur instead of oxygen.
1,3,5-Trioxane
Similar compounds to 1,3,5-trioxane include:
1,2,4-Trioxane: Another isomer of trioxane with a different ring structure.
1,3,5-Trithiane: A six-membered ring with alternating carbon and sulfur atoms.
Properties
CAS No. |
113609-19-1 |
|---|---|
Molecular Formula |
C5H10O4 |
Molecular Weight |
134.13 g/mol |
IUPAC Name |
oxirane;1,3,5-trioxane |
InChI |
InChI=1S/C3H6O3.C2H4O/c1-4-2-6-3-5-1;1-2-3-1/h1-3H2;1-2H2 |
InChI Key |
RKXIOPGUWPDYMW-UHFFFAOYSA-N |
Canonical SMILES |
C1CO1.C1OCOCO1 |
Related CAS |
24969-25-3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


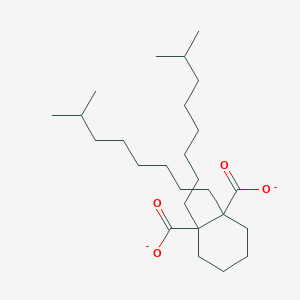
![6-Bromo-2-(4-bromophenyl)-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine](/img/structure/B13398763.png)
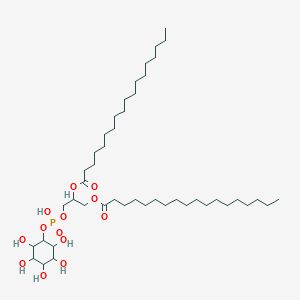

![6-[6-[3,3-Dimethyl-2-[3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]hexanoylamino]hexylazanium;dichloride](/img/structure/B13398781.png)
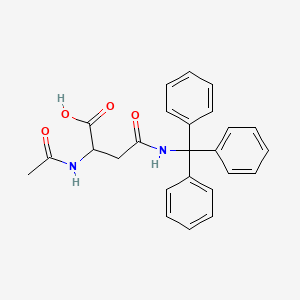

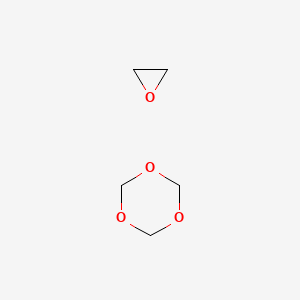
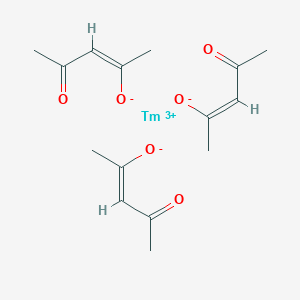

![(2R)-3-(3,4-Dihydroxyphenyl)-2-({(2E)-3-[2-(3,4-dihydroxyphenyl)-7-hydroxy-1-benzofuran-4-yl]-2-propenoyl}oxy)propanoic acid](/img/structure/B13398830.png)
![5\'-Deoxy-5-fluoro-N-[(pentyloxy)carbonyl]cytidine 2\',3\'-diacetate](/img/structure/B13398832.png)
